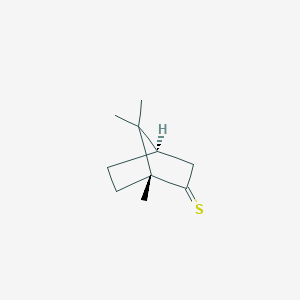

(1R)-(-)-Thiocamphor

Übersicht

Beschreibung

Thiocamphor is an organic compound belonging to the class of bicyclic monoterpenoids. It is characterized by its unique structure, which includes a thiocarbonyl group. The chemical formula for thiocamphor is C10H16S , and it has a molecular weight of 168.299 g/mol . Thiocamphor is known for its sulfurous odor and volatility, similar to camphor .

Wirkmechanismus

Target of Action

Thiocamphor primarily targets the enzyme Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . The role of this enzyme is to catalyze the conversion of camphor into 5-exo-hydroxycamphor .

Mode of Action

It is known that thiocamphor binds to the active site of the enzyme camphor 5-monooxygenase . In the X-ray structure, thiocamphor binds in the active site pocket in two distinct orientations . This suggests that thiocamphor may interact with its target in multiple ways, potentially leading to different biochemical outcomes.

Biochemical Pathways

Given its interaction with camphor 5-monooxygenase, it is likely that thiocamphor influences the metabolic pathways involving camphor inPseudomonas putida .

Result of Action

Given its interaction with camphor 5-monooxygenase, it is likely that thiocamphor affects the metabolism of camphor inPseudomonas putida .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the interaction between thiocamphor and its target enzyme .

Biochemische Analyse

Biochemical Properties

Thiocamphor interacts with the enzyme cytochrome P450cam . In the active site pocket of this enzyme, thiocamphor binds in two distinct orientations . These orientations are not consistent with the 5-alcohol being the primary product .

Cellular Effects

The cellular effects of thiocamphor are largely determined by its interactions with cytochrome P450cam . The binding orientations of thiocamphor within this enzyme can influence the product profile of the biochemical reaction .

Molecular Mechanism

Thiocamphor exerts its effects at the molecular level through its interactions with cytochrome P450cam . The distinct binding orientations of thiocamphor within the active site pocket of this enzyme can influence the outcome of the biochemical reaction .

Temporal Effects in Laboratory Settings

The effects of thiocamphor can change over time in laboratory settings . For example, molecular dynamics simulations of thiocamphor-bound cytochrome P450cam have shown that the preferred substrate orientations can vary depending on the presence of a distal oxygen .

Metabolic Pathways

Thiocamphor is involved in the metabolic pathway of cytochrome P450cam . The enzyme cytochrome P450cam catalyzes the reaction involving thiocamphor, and the distinct binding orientations of thiocamphor can influence the product profile of this reaction .

Subcellular Localization

The subcellular localization of thiocamphor is likely determined by its interactions with cytochrome P450cam . This enzyme is found in the endoplasmic reticulum of cells, suggesting that thiocamphor may also be localized to this subcellular compartment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thiocampher kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Campher mit Phosphorpentasulfid (P2S5) unter kontrollierten Bedingungen. Die Reaktion verläuft in der Regel wie folgt: [ \text{C10H16O} + \text{P2S5} \rightarrow \text{C10H16S} + \text{P2O5} ]

Industrielle Produktionsmethoden: Die industrielle Produktion von Thiocampher erfolgt oft über denselben Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder Sublimation unter Vakuum gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiocampher unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thiocampher kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Reduktion von Thiocampher kann Thiole ergeben.

Substitution: Thiocampher kann an Substitutionsreaktionen teilnehmen, insbesondere mit Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Lewis-Säuren wie Aluminiumchlorid (AlCl3) erleichtern Substitutionsreaktionen.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Thiocampher-Derivate.

Wissenschaftliche Forschungsanwendungen

Thiocampher hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Forschung zu den Wechselwirkungen von Thiocampher mit biologischen Molekülen hilft beim Verständnis seiner möglichen therapeutischen Anwendungen.

5. Wirkmechanismus

Thiocampher übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit Cytochrom-P450-Enzymen aus. Die Verbindung bindet an das aktive Zentrum des Enzyms, wo sie einer Hydroxylierung unterliegt. Die Bindungsorientierung und Dynamik von Thiocampher innerhalb des aktiven Zentrums des Enzyms beeinflussen die Regioselektivität der Hydroxylierungsreaktion. Das Vorhandensein eines distalen Sauerstoffatoms im aktiven Zentrum des Enzyms kann die bevorzugte Substratorientierung verändern, was zu unterschiedlichen Hydroxylierungsprodukten führt .

Ähnliche Verbindungen:

Campher: Ein bicyclisches Monoterpen mit einer Keton-Funktion.

Norcampher: Ein Campher-Analog mit ähnlicher Struktur, aber unterschiedlichen funktionellen Gruppen.

Thiofenchon: Eine weitere Thiocarbonyl-haltige Verbindung mit einer Struktur, die Thiocampher ähnelt.

Einzigartigkeit von Thiocampher: Thiocampher ist einzigartig aufgrund seiner Thiocarbonylgruppe, die im Vergleich zu seinen sauerstoffhaltigen Analogen unterschiedliche chemische Eigenschaften verleiht. Diese Schwefelsubstitution beeinflusst seine Reaktivität, Bindungswechselwirkungen mit Enzymen und das gesamte chemische Verhalten .

Vergleich Mit ähnlichen Verbindungen

Camphor: A bicyclic monoterpenoid with a ketone functional group.

Norcamphor: A camphor analog with a similar structure but different functional groups.

Thiofenchone: Another thiocarbonyl-containing compound with a structure similar to thiocamphor.

Uniqueness of Thiocamphor: Thiocamphor is unique due to its thiocarbonyl group, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur substitution affects its reactivity, binding interactions with enzymes, and overall chemical behavior .

Eigenschaften

IUPAC Name |

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAADKYXUTOBAGS-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=S)C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7519-74-6, 53402-10-1 | |

| Record name | Thiocamphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1R)-(-)-Thiocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

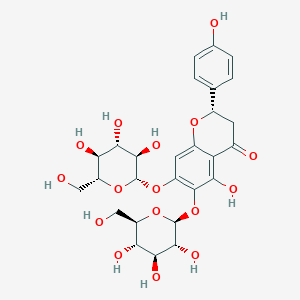

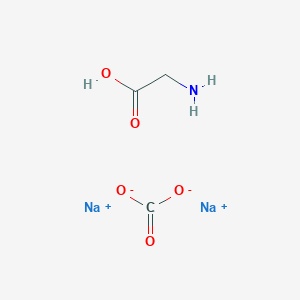

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.